2'-Désoxyuridine-5',5''-d2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

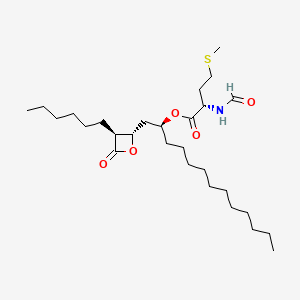

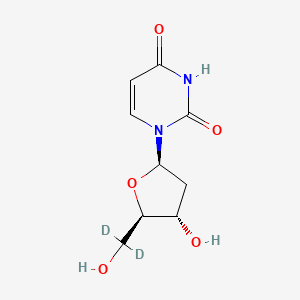

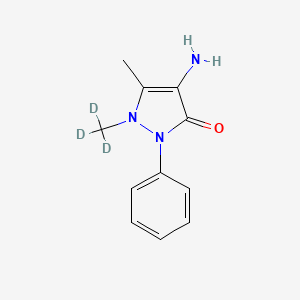

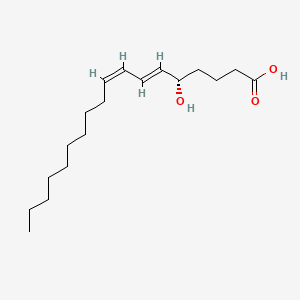

2’-Deoxyuridine-5’,5’‘-d2 is a labelled analogue of 2’-Deoxyuridine . It is a uridine derivative used as a therapeutic agent for treating allergy, cancer, infection, and autoimmune disease . The molecular formula is C9H10D2N2O5 and the molecular weight is 230.22 .

Synthesis Analysis

The synthesis of 2’-Deoxyuridine-5’,5’‘-d2 involves the use of a novel thymidine phosphorylase . This enzyme is used to synthesize pharmaceutically relevant nucleoside analogues, including 5-fluoro-2’-deoxyuridine, 5-chloro-2’-deoxyuridine, 5-bromo-2’-deoxyuridine, and 5-iodo-2’-deoxyuridine .Molecular Structure Analysis

The molecular structure of 2’-Deoxyuridine-5’,5’'-d2 is influenced by hydration . More than two hundred hydrated structures with water were analyzed by B3LYP and MP2 quantum chemical methods . The effect of the hydration on the total atomic charges and intermolecular distances were also discussed .Chemical Reactions Analysis

2’-Deoxyuridine-5’,5’'-d2 is an antimetabolite that is converted to deoxyuridine triphosphate during DNA synthesis . Laboratory suppression of deoxyuridine is used to diagnose megaloblastic anemias due to vitamin B12 and folate deficiencies .Physical and Chemical Properties Analysis

2’-Deoxyuridine-5’,5’'-d2 is a white solid . It is slightly soluble in DMSO, Methanol (Heated), and Water . It should be stored at -20°C .Applications De Recherche Scientifique

Applications anticancéreuses

La 2'-Désoxyuridine-5’,5’‘-d2, en tant que dérivé de la 2'-désoxyuridine, a des applications potentielles dans le traitement du cancer. Elle peut être utilisée comme radiosensibilisateur pour améliorer l'efficacité de la radiothérapie. En s'incorporant à l'ADN pendant la réplication, elle sensibilise les cellules cancéreuses aux effets dommageables des radiations, ce qui peut améliorer les résultats du traitement .

Thérapie antivirale

Ce composé peut également servir d'agent antiviral. Des analogues de nucléosides similaires ont été utilisés dans la thérapie antirétrovirale hautement active (HAART) pour traiter les infections virales, notamment le VIH . Son mécanisme implique l'inhibition de l'ADN polymérase virale, empêchant la réplication virale.

Safety and Hazards

2’-Deoxyuridine-5’,5’'-d2 should not be released into the environment . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and avoid prolonged or repeated exposure . It is also advised to keep away from sources of ignition and take precautionary measures against static discharge .

Orientations Futures

2’-Deoxyuridine-5’,5’'-d2 and its variants are used as antiviral drugs . They are similar enough to be incorporated as part of DNA replication, but they possess side groups on the uracil component that prevent base pairing . This compound exists in all living organisms and can become part of DNA in both prokaryotic and eukaryotic cells through two mechanisms . The future directions of this compound could involve further exploration of its antiviral properties and its potential use in the treatment of various diseases.

Mécanisme D'action

Target of Action

2’-Deoxyuridine-5’,5’‘-d2, also known as 2’-Deoxyuridine-d2, primarily targets Uridine Phosphorylase and Thymidylate Synthase . These enzymes play crucial roles in DNA synthesis and replication. Uridine Phosphorylase is involved in the conversion of uridine to uracil, while Thymidylate Synthase is responsible for the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a key step in DNA synthesis .

Mode of Action

2’-Deoxyuridine-5’,5’'-d2 acts as an antimetabolite. It is converted to deoxyuridine triphosphate during DNA synthesis . This compound can replace thymidine in the enzymatic step of viral replication or “growth”. The consequent production of faulty DNA results in a pseudostructure which cannot infect or destroy tissue .

Biochemical Pathways

The compound affects the biochemical pathways involved in DNA synthesis and replication. By replacing thymidine during DNA synthesis, it disrupts the normal base pairing and leads to the production of faulty DNA . This can inhibit the replication of viruses and potentially halt the growth of cancer cells .

Pharmacokinetics

It is known that the compound is converted to deoxyuridine triphosphate during dna synthesis

Result of Action

The primary result of the action of 2’-Deoxyuridine-5’,5’'-d2 is the disruption of DNA synthesis and replication. By incorporating into the DNA structure, it can inhibit the replication of viruses and potentially halt the growth of cancer cells . This can lead to the death of the infected or cancerous cells.

Analyse Biochimique

Biochemical Properties

2’-Deoxyuridine-5’,5’‘-d2 interacts with various enzymes and proteins in biochemical reactions. It is a substrate for enzymes like uridine phosphorylase and thymidylate synthase . The nature of these interactions involves the conversion of 2’-Deoxyuridine-5’,5’'-d2 to deoxyuridine triphosphate during DNA synthesis .

Cellular Effects

2’-Deoxyuridine-5’,5’'-d2 has significant effects on various types of cells and cellular processes. It influences cell function by being incorporated into DNA during replication . This incorporation can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2’-Deoxyuridine-5’,5’'-d2 involves its conversion to deoxyuridine triphosphate during DNA synthesis . This process involves binding interactions with biomolecules, activation of enzymes like uridine phosphorylase and thymidylate synthase, and changes in gene expression .

Metabolic Pathways

2’-Deoxyuridine-5’,5’'-d2 is involved in pyrimidine metabolism . It interacts with enzymes like uridine phosphorylase and thymidylate synthase

Propriétés

IUPAC Name |

1-[(2R,4S,5R)-5-[dideuterio(hydroxy)methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1/i4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHRCPNRJAMMIM-YNJVSGIFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([C@@H]1[C@H](C[C@@H](O1)N2C=CC(=O)NC2=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Hydrazinecarboxylic acid, [1-methyl-2-(methylthio)ethylidene]-, ethyl ester (9CI)](/img/no-structure.png)

![Oxireno[F]isoquinoline](/img/structure/B583516.png)

![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(213C)oxolan-2-yl]pyrimidin-2-one](/img/structure/B583526.png)